molecular formula C18H25NO12 B014238 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside CAS No. 66347-27-1

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Cat. No. B014238
CAS RN: 66347-27-1
M. Wt: 447.4 g/mol
InChI Key: FMNXEBSKDAQHBI-YUXDDOTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a series of glycosylation steps that enable the formation of the specific glycosidic linkage between the fucose and galactose units. A notable method for its synthesis was reported by Jain, Piskorz, and Matta (1992), who developed a facile approach using methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-beta-L-fucopyranoside as the glycosyl donor, highlighting the efficiency of their method in constructing the desired oligosaccharide structures R. Jain, C. Piskorz, K. Matta, Carbohydrate research, 1992.

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has been elucidated through various analytical techniques, including X-ray crystallography. Watt et al. (1996) synthesized related disaccharides and determined their crystal structures, providing insights into the conformational preferences of such compounds. Their work contributes to a deeper understanding of the spatial arrangement and interresidue torsion angles within these molecules D. Watt, D. Brasch, D. Larsen, L. Melton, J. Simpson, Carbohydrate research, 1996.

Scientific Research Applications

Synthesis and Application in Oligosaccharide Research

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a compound used in the synthesis of complex oligosaccharides, which are essential in studying various biological processes. One notable research area is the synthesis of nitrophenyl oligosaccharides containing the O-alpha-L-fucopyranosyl unit, which is critical for understanding carbohydrate-mediated interactions in biological systems. These oligosaccharides have been synthesized through a facile approach using specific glycosyl donors, providing a pathway to explore the roles of such sugars in cellular communication, pathogen-host interactions, and immune responses (Jain, Piskorz, & Matta, 1992).

Enzymatic Synthesis and Transfucosylation Reactions

Another significant application is in the enzymatic synthesis and transfucosylation reactions catalyzed by specific enzymes. For instance, beta-D-galactosidase from certain bacterial strains has shown the ability to catalyze transfucosylation reactions, producing various fucosylated molecules. This capability opens up possibilities for the enzymatic synthesis of beta-D-fucosylated compounds, which are of interest in developing new biomolecules with potential therapeutic applications (Benešová et al., 2010).

Chemical Synthesis and Characterization

Chemical synthesis methods have also been developed for creating p-nitrophenyl and p-nitrobenzyl 1-thioglycopyranosides, including derivatives of 4-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. These methods involve specific reaction conditions and provide a route for the preparation of these compounds, which are useful in studying glycosidase enzymes and other glycosylation-related processes (Matta, Girotra, & Barlow, 1975).

Safety And Hazards

The safety and hazards of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are not explicitly mentioned in the search results. It is noted that it is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXEBSKDAQHBI-YUXDDOTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216557
Record name 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

CAS RN

66347-27-1
Record name 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.